Cas no 2229178-40-7 (3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol)

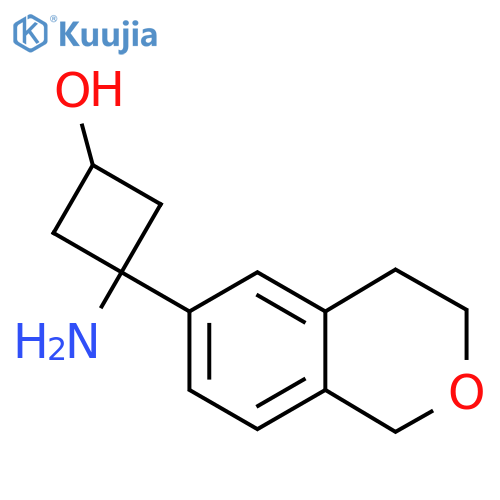

2229178-40-7 structure

商品名:3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol

- EN300-1752806

- 2229178-40-7

-

- インチ: 1S/C13H17NO2/c14-13(6-12(15)7-13)11-2-1-10-8-16-4-3-9(10)5-11/h1-2,5,12,15H,3-4,6-8,14H2

- InChIKey: SQHDDBBTZFFWAN-UHFFFAOYSA-N

- ほほえんだ: OC1CC(C2=CC=C3COCCC3=C2)(C1)N

計算された属性

- せいみつぶんしりょう: 219.125928785g/mol

- どういたいしつりょう: 219.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1752806-1.0g |

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |

2229178-40-7 | 1g |

$1944.0 | 2023-06-03 | ||

| Enamine | EN300-1752806-10g |

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |

2229178-40-7 | 10g |

$8357.0 | 2023-09-20 | ||

| Enamine | EN300-1752806-0.05g |

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |

2229178-40-7 | 0.05g |

$1632.0 | 2023-09-20 | ||

| Enamine | EN300-1752806-0.25g |

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |

2229178-40-7 | 0.25g |

$1789.0 | 2023-09-20 | ||

| Enamine | EN300-1752806-0.5g |

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |

2229178-40-7 | 0.5g |

$1866.0 | 2023-09-20 | ||

| Enamine | EN300-1752806-10.0g |

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |

2229178-40-7 | 10g |

$8357.0 | 2023-06-03 | ||

| Enamine | EN300-1752806-5g |

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |

2229178-40-7 | 5g |

$5635.0 | 2023-09-20 | ||

| Enamine | EN300-1752806-0.1g |

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |

2229178-40-7 | 0.1g |

$1711.0 | 2023-09-20 | ||

| Enamine | EN300-1752806-5.0g |

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |

2229178-40-7 | 5g |

$5635.0 | 2023-06-03 | ||

| Enamine | EN300-1752806-2.5g |

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |

2229178-40-7 | 2.5g |

$3809.0 | 2023-09-20 |

3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

2229178-40-7 (3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol) 関連製品

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量